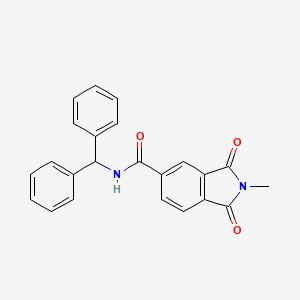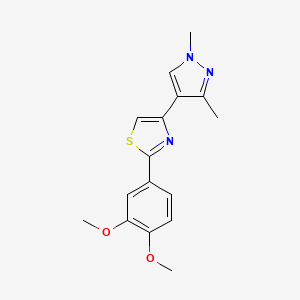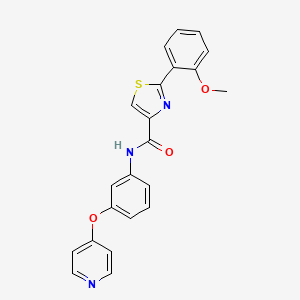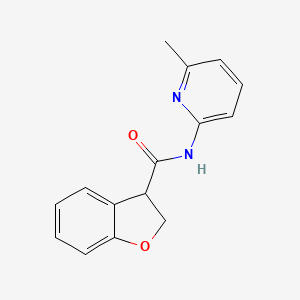
N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been widely used in scientific research for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide exerts its effects by inhibiting the activity of JMJD3, a histone demethylase that specifically removes the trimethyl group from lysine 27 of histone H3 (H3K27me3). This results in the upregulation of various genes that are normally repressed by H3K27me3, including genes involved in cancer growth and inflammation. This compound has been shown to selectively inhibit JMJD3 over other histone demethylases, such as UTX and JMJD2A, which makes it a valuable tool for studying the specific role of JMJD3 in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its inhibition of JMJD3 activity. This results in the upregulation of various genes that are normally repressed by H3K27me3, including genes involved in cancer growth and inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide is its selectivity for JMJD3 over other histone demethylases. This makes it a valuable tool for studying the specific role of JMJD3 in various biological processes. This compound is also highly potent, with an IC50 of less than 50 nM, which allows for efficient inhibition of JMJD3 activity at low concentrations.
One of the limitations of this compound is its relatively short half-life in vivo, which may limit its therapeutic potential. In addition, this compound has been shown to have off-target effects on other enzymes, such as lysine-specific demethylase 1 (LSD1), which may complicate its interpretation in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of JMJD3, which may have improved therapeutic potential. Another area of research is the identification of specific downstream targets of JMJD3 that are responsible for its effects on cancer growth and inflammation. This may lead to the development of more targeted therapies for these diseases.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the histone demethylase JMJD3 that has been widely used in scientific research for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the upregulation of various genes that are normally repressed by H3K27me3, and it has been shown to inhibit the growth of various cancer cell lines and ameliorate the symptoms of autoimmune disorders in animal models. While there are limitations to its use in certain experiments, this compound remains a valuable tool for studying the specific role of JMJD3 in various biological processes.
Synthesemethoden
The synthesis of N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide involves a multi-step process, starting from commercially available starting materials. The key step involves the condensation of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid with benzhydrylamine in the presence of a coupling agent, such as EDCI or DCC. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to afford the final product.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where JMJD3 has been implicated in the regulation of tumor growth and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, this compound has also been studied for its potential role in inflammation and autoimmune disorders. JMJD3 has been shown to regulate the expression of various pro-inflammatory genes, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, in animal models.
Eigenschaften
IUPAC Name |
N-benzhydryl-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-25-22(27)18-13-12-17(14-19(18)23(25)28)21(26)24-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBPDTYBCLQBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B7562831.png)

![[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562841.png)
![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)

![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2,3-difluorobenzamide](/img/structure/B7562875.png)



![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)